MK-7622

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

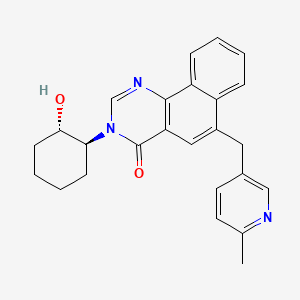

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQLZBJFOGEEO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227923-29-6 | |

| Record name | MK-7622 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7622 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-7622 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allosteric Modulation of M1 Receptors by MK-7622: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), a G-protein coupled receptor highly expressed in the hippocampus and cerebral cortex.[1] These brain regions are crucial for memory and higher cognitive functions, making the M1 receptor a key therapeutic target for cognitive deficits observed in neurodegenerative disorders such as Alzheimer's disease.[1] Cholinergic signaling, mediated by acetylcholine (ACh), is significantly impaired in Alzheimer's disease.[1] While acetylcholinesterase inhibitors represent a standard of care, their non-selective nature can lead to dose-limiting side effects.[2][3] M1-selective PAMs like this compound offer a more targeted approach by amplifying the endogenous signaling of ACh at the M1 receptor, with the potential for improved tolerability.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on M1 receptors, detailing its signaling pathways, experimental characterization, and key quantitative data.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[4] This allosteric binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine.[4] Consequently, in the presence of this compound, a lower concentration of acetylcholine is required to elicit a downstream signal.[3]

A critical characteristic of this compound is its possession of intrinsic agonist activity, meaning it can activate the M1 receptor to some extent even in the absence of acetylcholine.[5] This "ago-PAM" activity is a distinguishing feature that may contribute to both its therapeutic and adverse effect profiles.[5]

M1 Receptor Signaling Pathway

The M1 receptor primarily couples to the Gq/11 family of G-proteins.[6] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Below is a diagram illustrating the M1 receptor signaling cascade and the modulatory effect of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound as a Positive Allosteric Modulator

| Parameter | Cell Line | Assay | Value | Reference |

| PAM EC50 | CHO-K1 cells expressing human M1 receptor | Calcium Mobilization | 16 nM ± 4 | [4] |

Table 2: In Vitro Intrinsic Agonist Activity of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| Agonist EC50 | CHO-K1 cells expressing human M1 receptor | Calcium Mobilization | 2930 nM ± 95 | [4] |

Table 3: Allosteric Parameters of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| Cooperativity (α) | CHO cells expressing human M1 receptor | Calcium Flux | 338 | [3] |

| Affinity for unbound receptor (KB) | CHO cells expressing human M1 receptor | Calcium Flux | 0.948 µM | [3] |

| Allosteric efficacy (τB) | CHO cells expressing human M1 receptor | Calcium Flux | 1.067 | [3] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This functional assay is used to determine both the PAM and intrinsic agonist activity of compounds like this compound.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C. This allows the dye to enter the cells.

-

Compound Addition:

-

For PAM activity: A fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, which elicits 20% of the maximal response) is added to the wells, followed by varying concentrations of this compound.

-

For agonist activity: Varying concentrations of this compound are added to the wells in the absence of acetylcholine.

-

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The baseline fluorescence is measured, and then the fluorescence intensity is monitored over time after the addition of the compounds. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to generate dose-response curves. From these curves, the EC50 values for PAM and agonist activity are calculated.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. For allosteric modulators, these assays can reveal how the modulator affects the binding of an orthosteric ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 receptor.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) at a fixed concentration, and varying concentrations of a competing unlabeled ligand (e.g., acetylcholine). This is performed in the absence and presence of fixed concentrations of this compound.

-

Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves. The presence of a PAM like this compound will cause a leftward shift in the acetylcholine competition curve, indicating that acetylcholine is binding with a higher affinity. This shift can be used to calculate the cooperativity factor (α).

Clinical and Preclinical Observations

In preclinical studies, this compound demonstrated the ability to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) in animal models.[1][2] However, a Phase II clinical trial in patients with mild-to-moderate Alzheimer's disease did not show a significant improvement in cognition or function when this compound was used as an adjunctive therapy.[3][7] Furthermore, the treatment group experienced a higher incidence of cholinergic-related adverse events, such as diarrhea.[5] The intrinsic agonist activity of this compound has been suggested as a potential contributor to these adverse effects, as it may lead to over-activation of M1 receptors.[5] This highlights a critical consideration in the development of M1 PAMs: the balance between potentiation of endogenous signaling and direct receptor activation.

Conclusion

This compound is a potent, selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor with additional intrinsic agonist properties. Its mechanism of action involves binding to an allosteric site on the M1 receptor, which enhances the signaling of the endogenous ligand, acetylcholine, primarily through the Gq/PLC/IP3 pathway. While preclinical data were promising, the lack of efficacy and the presence of cholinergic side effects in clinical trials underscore the complexities of targeting the cholinergic system. The experience with this compound provides valuable insights for the future design and development of M1-targeted therapeutics for cognitive disorders, particularly regarding the potential implications of ago-PAM activity.

References

- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to MK-7622: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7622 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system for the symptomatic treatment of cognitive deficits in disorders such as Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key preclinical and clinical data for this compound. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to support ongoing research and development efforts in the field of M1 receptor modulation.

Chemical Structure and Properties

This compound, a benzoisoquinolinone derivative, was developed as a central nervous system (CNS) penetrant M1 PAM.[1] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-((5-chloropyridin-2-yl)methyl)-8-methoxy-2,3-dihydro-1H-benzo[de]isoquinolin-1-one | [1] |

| Molecular Formula | C20H15ClN2O2 | [4] |

| Molecular Weight | 350.8 g/mol | [5] |

| CAS Number | 1227923-29-6 | [4] |

| cLogP | 3.2 | [1] |

| Topological Polar Surface Area | 49.9 Ų | [5] |

Chemical Structure of this compound

A conceptual diagram illustrating the core scaffold and key functional groups of the this compound molecule.

Synthesis Pathway

The synthesis of this compound involves a multi-step sequence culminating in a key Negishi cross-coupling reaction to introduce the chloropyridinylmethyl side chain. The overall synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

A flowchart of the synthetic pathway for this compound, based on published literature.[6]

Detailed Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of this compound, adapted from published methods for analogous compounds.

Step 1: Synthesis of Benzoquinazoline Intermediate (20)

A multi-step synthesis starting from methylnaphthalene (14) is employed.

-

Formation of Intermediate (15): Methylnaphthalene (14) is treated with tert-butoxybis(dimethylamino)methane in toluene at 120°C.

-

Oxidative Cleavage and Esterification to (16): The resulting intermediate (15) undergoes oxidative cleavage using potassium permanganate (B83412) (KMnO4) and potassium carbonate (K2CO3) in a tert-butanol/water mixture, followed by esterification to yield methyl ester (16).

-

Formation of Bromide (17): The nitro group of (16) is reduced, and the resulting amine is subsequently brominated to afford bromide (17).

-

Hydrolysis to Carboxylic Acid (18): The methyl ester of (17) is hydrolyzed to the corresponding carboxylic acid (18).

-

Amide Coupling to (19): Carboxylic acid (18) is coupled with (S,S)-trans-1-hydroxy-2-aminocyclohexane using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to form amide (19).

-

Cyclization to Benzoquinazoline (20): Amide (19) is cyclized using dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield the benzoquinazoline intermediate (20).

Step 2: Negishi Cross-Coupling to form Chloropyridine (9)

-

Preparation of the Organozinc Reagent: (2-chloro-5-pyridyl)methylzinc chloride is prepared in situ from the corresponding pyridylmethyl chloride and activated zinc.

-

Coupling Reaction: In an inert atmosphere, the benzoquinazoline intermediate (20) is dissolved in an anhydrous aprotic solvent such as THF. A palladium catalyst, for example, Pd(PPh3)4 or a combination of a palladium source like Pd2(dba)3 and a suitable phosphine (B1218219) ligand, is added. The pre-formed or in situ generated (2-chloro-5-pyridyl)methylzinc chloride solution is then added dropwise to the reaction mixture at room temperature. The reaction is stirred until completion, which is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chloropyridine intermediate (9).

Step 3: Final Transformations to this compound (11)

The chloropyridine intermediate (9) is then converted to this compound (11) through a series of standard chemical transformations, which may include modifications to the quinazolinone core or the pyridyl moiety as described in the optimization studies.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[7] It does not bind to the orthosteric site where acetylcholine (ACh) binds but to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to ACh, leading to an enhanced intracellular signaling cascade. The primary signaling pathway for the M1 receptor is through the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

M1 receptor signaling pathway modulated by this compound.

Quantitative Data Summary

This compound has been extensively characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity

| Assay | Species | EC50 / IP (nM) | Notes | Reference |

| M1 Potentiation (Ca2+ Flux) | Human | 21 | EC50 value. | [7] |

| M1 Potentiation (Ca2+ Flux) | Rat | 14 | Inflection Point (IP). | [7] |

| M1 Potentiation (Ca2+ Flux) | Mouse | 6.7 | Inflection Point (IP). | [7] |

| M1 Potentiation (Ca2+ Flux) | Dog | 1.4 | Inflection Point (IP). | [7] |

| M1 Potentiation (Ca2+ Flux) | Rhesus | 3.8 | Inflection Point (IP). | [7] |

| M2, M3, M4 Receptor Activity | Human | > 100,000 | No potentiation or agonism observed up to 100 µM. | [6] |

Table 2: Preclinical Pharmacokinetic Properties

| Species | Dose | Tmax (h) | Cmax (µM) | AUC (µM*h) | Brain/Plasma Ratio |

| Rat | 10 mg/kg p.o. | 2.0 | 3.5 | 24 | 0.4 |

| Dog | 3 mg/kg p.o. | 1.0 | 2.1 | 7.9 | N/A |

| Rhesus Monkey | 1 mg/kg p.o. | 2.0 | 0.8 | 4.5 | N/A |

Data adapted from preclinical studies.[7]

Table 3: Clinical Trial Data (Phase II)

| Parameter | This compound (45 mg) | Placebo | Notes | Reference |

| Change in ADAS-Cog11 Score | 0.18 | - | Did not show statistically significant improvement in cognition. | [6] |

| Discontinuation due to AEs | 16% | 6% | [6] | |

| Cholinergic-related AEs | 21% | 8% | Primarily gastrointestinal. | [6] |

Key Experimental Methodologies

In Vitro Calcium Mobilization Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

The baseline fluorescence is measured using a fluorescence plate reader.

-

This compound at various concentrations is added to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

-

Data are normalized to the maximal response induced by a saturating concentration of acetylcholine, and EC50 values are calculated using a four-parameter logistic equation.

-

Contextual Fear Conditioning (CFC) in Mice

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Training: Mice are placed in a novel conditioning chamber and receive a series of foot shocks paired with an auditory cue.

-

Treatment: Prior to the testing phase, mice are administered vehicle, scopolamine (B1681570) (to induce cognitive impairment), or scopolamine followed by this compound at various doses via intraperitoneal injection.

-

Testing: 24 hours after training, mice are returned to the conditioning chamber, and freezing behavior (a measure of fear memory) is recorded.

-

Data Analysis: The percentage of time spent freezing is quantified and compared across treatment groups. A significant increase in freezing time in the this compound treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

-

Conclusion

This compound is a well-characterized, potent, and selective M1 PAM with good CNS penetration. Its synthesis is achievable through a multi-step process featuring a key Negishi cross-coupling reaction. While preclinical studies demonstrated pro-cognitive effects in animal models, a Phase II clinical trial in Alzheimer's disease patients did not show a significant improvement in cognition and was associated with an increase in cholinergic side effects.[6] This highlights the complexities of translating preclinical efficacy to clinical outcomes for M1 modulators. The detailed chemical, synthetic, and pharmacological data presented in this guide serve as a valuable resource for researchers in the field of neurodegenerative and psychiatric drug discovery.

References

- 1. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of MK-7622: A Technical Review of a Promising M1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7622, a once-promising clinical candidate for the treatment of cognitive deficits in Alzheimer's disease, represents a significant case study in the development of M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs). This technical guide provides an in-depth chronicle of the discovery and development of this compound, from its origins in high-throughput screening to its ultimate discontinuation following a Phase II clinical trial. We will delve into the medicinal chemistry efforts that transformed a challenging lead compound into a clinical candidate, the preclinical pharmacology that supported its progression, and the clinical trial results that sealed its fate. This document consolidates key quantitative data into structured tables, details critical experimental protocols, and visualizes the underlying biological pathways and development workflow to offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.

Introduction: The Cholinergic Hypothesis and the M1 Receptor Target

The progressive cognitive decline in Alzheimer's disease (AD) is linked to the degeneration of cholinergic neurons in the basal forebrain.[1] This has led to the "cholinergic hypothesis," which posits that enhancing cholinergic signaling can alleviate some of the cognitive symptoms of the disease.[2] Current standard-of-care treatments, such as acetylcholinesterase inhibitors (AChEIs) like donepezil, work by preventing the breakdown of the neurotransmitter acetylcholine (ACh), thereby non-selectively boosting signaling at both nicotinic and muscarinic receptors.[2][3] While offering modest cognitive benefits, their utility is often limited by dose-limiting cholinergic side effects, including nausea, diarrhea, and cramping, due to the widespread nature of cholinergic activation.[3]

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[1] This has made it an attractive target for developing more selective therapies for AD.[1] Direct activation of the M1 receptor with orthosteric agonists like xanomeline (B1663083) showed promise in improving cognitive performance in AD patients, but its clinical use was hampered by a lack of selectivity, leading to cholinergic adverse effects from activation of other muscarinic receptor subtypes (M2, M3).[1][3]

An alternative and more nuanced approach is the use of positive allosteric modulators (PAMs). M1 PAMs do not directly activate the receptor themselves but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, acetylcholine.[2][4] This strategy offers the potential for a more physiological and spatially restricted enhancement of cholinergic signaling, selectively amplifying endogenous ACh tone with minimal intrinsic activity in the absence of ACh, which could lead to an improved therapeutic window with fewer side effects.[2] It was this promising therapeutic concept that drove the discovery and development of this compound.[1][2]

The Discovery of this compound: From HTS Hit to Clinical Candidate

The journey to this compound began at Merck Research Laboratories (MRL) with a high-throughput screening (HTS) campaign that identified the quinolone carboxylic acid, BQCA, as a lead M1 PAM.[1][2] While BQCA was a valuable tool for pharmacological studies, it possessed several liabilities that made it unsuitable as a drug candidate, including low central nervous system (CNS) exposure and potential for acyl glucuronide formation, which complicated pharmacokinetic predictions.[1]

Medicinal chemistry efforts focused on replacing the problematic carboxylic acid moiety while retaining M1 PAM activity and improving drug-like properties.[1] This led to the evolution of non-carboxylic acid modulators, culminating in the identification of the benzoisoquinolinone derivative, compound 11 , which was designated as this compound.[1][2] this compound emerged as a highly selective M1 PAM with favorable preclinical pharmacokinetic and pharmacodynamic properties, positioning it for clinical development.[1][2]

Synthesis of this compound

The synthesis of this compound, as described in the literature, involves a multi-step sequence. A key feature of the synthesis is the construction of the benzoquinazolinone core and the use of Negishi coupling reactions in the final steps.[5] A simplified representation of the synthetic scheme is provided below.

Preclinical Pharmacology

This compound demonstrated potent and selective M1 positive allosteric modulator activity in a variety of in vitro and in vivo preclinical models.

In Vitro Characterization

This compound's primary mechanism of action is the potentiation of the M1 receptor's response to acetylcholine. This was extensively characterized using in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ACh-induced Calcium Flux | CHO cells expressing human M1 receptors | EC50 | 21 nM | [6] |

| Intracellular Calcium Mobilization (without ACh) | Rat M1-expressing CHO cells | EC50 | 2930 nM | [6][7] |

| Intracellular Calcium Mobilization (with ACh) | Rat M1-expressing CHO cells | PAM EC50 | 16 nM | [6][7] |

| Receptor Allostery (Affinity for unbound receptor) | Human M1 overexpressing CHO cells | KB | 0.948 µM | [1] |

| Receptor Allostery (Cooperativity) | Human M1 overexpressing CHO cells | α | 338 | [1] |

This compound was found to be highly selective for the M1 receptor, showing no effect on M2, M3, or M4 receptors up to 100 µM.[8]

The potency of this compound as an M1 PAM was determined by measuring its ability to enhance ACh-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species, demonstrating good oral bioavailability and moderate half-life.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (Oral) | Dose (IV) | Bioavailability (%) | T1/2 (h) | Clearance | Reference |

| Rat | 10 mg/kg | 2 mg/kg | Good | 1.3 - 8.7 | Low to moderate | [1] |

| Dog | 3 mg/kg | 1 mg/kg | Good | 1.3 - 8.7 | Low to moderate | [1] |

| Rhesus Monkey | 1 mg/kg | 0.5 mg/kg | Good | 1.3 - 8.7 | Low to moderate | [1] |

In Vivo Efficacy and Pharmacodynamics

This compound demonstrated efficacy in preclinical models of cognitive impairment and showed target engagement in the CNS.

In a mouse model of memory impairment, this compound reversed the cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).[1]

Experimental Protocol: Mice were treated with scopolamine to induce a cognitive deficit. Subsequently, they were administered this compound via intraperitoneal injection. The ability of the mice to form a new association in a novel environment was then assessed. A significant reversal of the scopolamine-induced deficit was observed at a dose of 3 mg/kg of this compound.[1]

This compound also attenuated scopolamine-induced cognitive impairment in rhesus macaques in an object retrieval detour task.[6][9] Oral administration of this compound at doses of 0.3 and 1.0 mg/kg significantly reversed the performance deficits on difficult trials.[6]

This compound induced changes in qEEG in both rhesus macaques and humans, providing evidence of target engagement in the CNS.[9] In rhesus monkeys, this compound dose-responsively reduced theta, alpha, and sigma power.[6]

M1 Receptor Signaling Pathway

This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the binding of acetylcholine to the M1 muscarinic receptor. The M1 receptor is a Gq/11-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, including learning and memory.

Clinical Development and Discontinuation

Based on its promising preclinical profile, this compound advanced into clinical trials for the treatment of cognitive dysfunction in patients with Alzheimer's disease.[1][2][10]

Phase I Studies

In Phase I studies with healthy volunteers, this compound was generally well-tolerated and demonstrated CNS penetration with pharmacodynamic effects.[8] It has a Tmax of 2-4 hours and a half-life of approximately 25 hours, which supports once-daily dosing.[8] At doses of 40 and 70 mg, this compound showed a statistically significant increase in sigma band awake EEG activity, indicative of an alerting effect.[8] Furthermore, it reversed scopolamine-induced impairment in a detection task at doses of 1, 10, and 70 mg.[8]

Phase II Proof-of-Concept Trial (NCT01852110)

A randomized, double-blind, placebo-controlled, proof-of-concept trial was initiated to evaluate the efficacy and safety of this compound as an adjunctive therapy to AChEIs in patients with mild-to-moderate AD.[8][11][12]

Table 3: Key Parameters of the Phase II Trial of this compound

| Parameter | Description | Reference |

| Trial Identifier | NCT01852110 | [11] |

| Indication | Mild-to-moderate Alzheimer's Disease | [11] |

| Treatment | This compound (45 mg once daily) or placebo, as adjunctive therapy to AChEIs | [8][11][12] |

| Primary Efficacy Endpoint | Mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) at 12 weeks | [11][12] |

| Secondary Efficacy Endpoint | Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks | [12] |

| Number of Participants | 240 randomized | [8][12] |

Despite the promising preclinical data and evidence of target engagement in humans, the Phase II trial was stopped for futility after a pre-planned interim analysis.[8][11][12] this compound at a dose of 45 mg did not improve cognition or function in patients with mild-to-moderate AD.[8][12]

Table 4: Primary and Secondary Efficacy Results of the Phase II Trial

| Endpoint | Result (this compound vs. Placebo) | 95% Confidence Interval | p-value | Reference |

| ADAS-Cog11 at 12 weeks (Group Difference) | 0.18 | -1.0 to 1.3 | Not significant | [12] |

| ADCS-ADL at 24 weeks (Group Difference) | 0.06 | -2.4 to 2.5 | Not significant | [12] |

Safety and Tolerability in the Phase II Trial

This compound was associated with a higher incidence of cholinergically related adverse events compared to placebo.[8][12]

Table 5: Key Safety Findings from the Phase II Trial

| Adverse Event Category | This compound (%) | Placebo (%) | Reference |

| Discontinuation due to Adverse Events | 16 | 6 | [8][12] |

| Cholinergically Related Adverse Events | 21 | 8 | [8][12] |

| Diarrhea | 16 | 6 | [4] |

The increased incidence of cholinergic side effects, despite the allosteric mechanism, was a significant finding.[4] This could be attributed to the robust intrinsic agonist activity of this compound observed in in vitro assays.[3][4] Preclinical studies also revealed that high doses of this compound could induce behavioral convulsions in mice, an effect that was absent in M1 knockout mice, suggesting on-target M1-mediated over-activation.[3][7][13]

Conclusion and Future Perspectives

The development of this compound provides a valuable and cautionary tale in the pursuit of M1-targeted therapies for Alzheimer's disease. The program successfully identified a potent, selective, and orally bioavailable M1 PAM with good CNS penetration. Preclinical studies demonstrated efficacy in models of cognitive impairment and target engagement in both animals and humans. However, the translation of these promising preclinical findings to clinical efficacy was unsuccessful.

The failure of the Phase II trial, coupled with the emergence of on-target cholinergic adverse effects, highlights the complexities of modulating the M1 receptor. The "agonist-like" properties of this compound may have contributed to its lack of a sufficient therapeutic window.[3][7] This experience suggests that future development of M1 PAMs may need to focus on compounds with a more nuanced pharmacological profile, potentially those with lower intrinsic agonist activity, to achieve the desired cognitive enhancement without dose-limiting side effects. The story of this compound underscores the critical importance of careful dose selection and the challenge of translating preclinical models of cognition to the complexities of human neurodegenerative disease. While the journey of this compound has concluded, the lessons learned will undoubtedly inform the next generation of M1-targeted drug discovery efforts.

References

- 1. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

MK-7622: A Technical Overview of Muscarinic Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7622 is a novel, orally active, and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M1 receptor.[1][2] Developed to enhance cognitive function, particularly in the context of Alzheimer's disease, this compound represents a targeted approach to potentiate cholinergic signaling in brain regions critical for memory and learning.[2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, modulating the receptor's response to the endogenous ligand, acetylcholine (ACh). This mechanism offers the potential for a more refined therapeutic effect with a reduced side-effect profile compared to non-selective muscarinic agonists. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the five muscarinic receptor subtypes (M1-M5), details of the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Binding Affinity and Selectivity Profile

The selectivity of this compound is a cornerstone of its pharmacological profile. As a positive allosteric modulator, its primary interaction is with the M1 receptor, where it enhances the binding and/or signaling of acetylcholine. Its activity at other muscarinic receptor subtypes is minimal, which is critical for avoiding the peripheral side effects associated with the activation of M2 and M3 receptors.

Quantitative Analysis of Receptor Interaction

The interaction of this compound with muscarinic receptors has been primarily characterized through functional assays that measure the potentiation of an acetylcholine response, rather than traditional competitive binding assays. This is due to its allosteric mechanism of action. The following tables summarize the key quantitative data available for this compound.

| Parameter | Receptor Subtype | Value | Species | Assay Type |

| EC50 (PAM activity) | Human M1 | 21 nM | Human | ACh-induced calcium flux |

| EC50 (PAM activity) | Rat M1 | 16 nM | Rat | ACh-induced calcium flux |

| EC50 (Agonist activity) | Rat M1 | 2930 nM (without ACh) | Rat | Calcium flux |

| Selectivity | Human M2, M3, M4 | No effect up to 100 µM | Human | Functional Assays |

Table 1: Functional Potency and Selectivity of this compound. This table highlights the potentiation of the M1 receptor by this compound and its lack of significant activity at the M2, M3, and M4 subtypes.[1][2]

| Parameter | Value | Description |

| Cooperativity (α) | 338 | A measure of the extent to which the binding of this compound enhances the binding of acetylcholine. An α value significantly greater than 1 indicates strong positive cooperativity. |

| Affinity for unbound receptor (KB) | 0.948 µM | The dissociation constant of this compound for the M1 receptor in the absence of acetylcholine. |

Table 2: Allosteric Parameters of this compound at the Human M1 Receptor. These parameters, derived from allosteric models, provide a deeper understanding of the modulatory effect of this compound.[3]

Experimental Protocols

The characterization of this compound's binding affinity and selectivity has relied on robust in vitro cellular assays. Below are detailed methodologies for the key experiments cited.

Calcium Flux Assay for M1 Potentiation

This assay is a primary method for quantifying the positive allosteric modulation of this compound on the M1 receptor.

Objective: To determine the concentration at which this compound potentiates the M1 receptor-mediated intracellular calcium mobilization in response to acetylcholine.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: A fixed, sub-maximal concentration of acetylcholine (e.g., EC20) is added to the cells, followed by varying concentrations of this compound.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to determine the EC50 value for potentiation.

Radioligand Binding Assay for Selectivity Screening

While detailed competitive binding data for this compound is not extensively published, a general protocol for assessing off-target binding at other muscarinic receptors would follow this structure.

Objective: To determine if this compound binds to and displaces a radiolabeled ligand from M2, M3, M4, and M5 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells independently expressing human M2, M3, M4, or M5 receptors.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine if this compound can displace the radioligand, which would indicate binding to the receptor. For this compound, no significant displacement is observed at concentrations up to 100 µM at M2, M3, and M4 receptors.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Calcium Flux Assay Workflow.

Conclusion

References

In Vitro Characterization of MK-7622: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MK-7622, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

This compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which has been investigated for its potential therapeutic utility in cognitive disorders such as Alzheimer's disease. As a PAM, this compound enhances the signaling of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor, rather than directly activating the receptor itself.[1] This mechanism offers the potential for a more nuanced and physiological modulation of cholinergic signaling compared to direct agonists. This guide summarizes the key in vitro data defining the potency, selectivity, and mechanism of action of this compound.

Core Pharmacological Data

The in vitro activity of this compound has been primarily characterized through functional assays measuring its ability to potentiate ACh-induced intracellular signaling and through binding assays to determine its affinity and selectivity.

Table 1: In Vitro Potency of this compound in Functional Assays

| Assay Type | Cell Line | Species | Parameter | Value (nM) | Reference |

| Calcium Mobilization (PAM Activity) | CHO | Human | EC50 | 21 | [2] |

| Calcium Mobilization (PAM Activity) | CHO | Rat | EC50 | 16 | [2] |

| Calcium Mobilization (Agonist Activity) | CHO | Rat | EC50 | 2930 | [2] |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor Subtype | Assay Type | Cell Line | Activity | Value | Reference |

| M2 Muscarinic Receptor | Functional Assay | CHO | No Potentiation or Agonism | > 100 µM | [1] |

| M3 Muscarinic Receptor | Functional Assay | CHO | No Potentiation or Agonism | > 100 µM | [1] |

| M4 Muscarinic Receptor | Functional Assay | CHO | No Potentiation or Agonism | > 100 µM | [1] |

Table 3: Allosteric Parameters of this compound

| Parameter | Description | Value | Cell Line | Reference |

| α | Cooperativity Factor | 338 | CHO (Human M1) | |

| KB | Affinity for the unbound receptor | 948 nM | CHO (Human M1) |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3] Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2] This increase in intracellular calcium triggers a cascade of downstream cellular responses. This compound binds to a site on the M1 receptor that is distinct from the acetylcholine binding site (the orthosteric site). This allosteric binding enhances the receptor's response to acetylcholine, thereby potentiating the downstream signaling cascade.

References

Preclinical Profile of MK-7622: An M1 Muscarinic Receptor Positive Allosteric Modulator for Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor that was investigated as a potential therapeutic for Alzheimer's disease. The rationale for its development is rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is associated with the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine neurotransmission. By potentiating the effect of acetylcholine at M1 receptors, which are highly expressed in brain regions critical for memory and learning like the hippocampus and cortex, this compound was designed to enhance cholinergic signaling and thereby improve cognitive function.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in Alzheimer's models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Core Preclinical Findings

Preclinical investigations of this compound demonstrated its potential as a cognitive enhancer. In various animal models, this compound was shown to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).[3][4] Furthermore, it was observed to induce gamma wave electroencephalogram (EEG) activity in the hippocampus and cortex, which is associated with cognitive processing.[3] However, despite promising preclinical and early clinical results, a Phase II proof-of-concept trial in patients with mild-to-moderate Alzheimer's disease was terminated for futility, as this compound did not show significant improvement in cognition and was associated with cholinergic side effects.[3][5] Some research suggests that the intrinsic agonist activity of this compound, classifying it as an "ago-PAM," may have contributed to these outcomes.[2][6][7]

A significant gap in the publicly available preclinical data for this compound is the absence of studies investigating its effects on the core pathologies of Alzheimer's disease: amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau. Extensive searches for such data have yielded no specific results, suggesting that these investigations may not have been conducted or publicly disclosed.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro M1 Receptor Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| M1 PAM EC50 | CHO cells | 16 nM ± 4 | [8] |

| M1 Agonist EC50 | CHO cells | 2930 nM ± 95 | [8] |

| M1 Potentiation (IP) | Rat | 14 nM | [9] |

| Mouse | 6.7 nM | [9] | |

| Dog | 1.4 nM | [9] | |

| Rhesus Monkey | 3.8 nM | [9] | |

| Selectivity | M2, M3, M4 receptors | No potentiation or agonism up to 100 µM | [3] |

Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Cognitive Deficit Model (Mouse Contextual Fear Conditioning)

| Dose (mg/kg, i.p.) | Effect | Plasma Concentration (µM) | Estimated Free Brain Concentration (nM) | Reference |

| 3 | Significant reversal of scopolamine-induced deficit | 2.4 | ~24 | [9] |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | 10 mg/kg | Oral | 4 | 1300 | 18000 | 45 | [9] |

| 2 mg/kg | IV | - | - | 8000 | - | [9] | |

| Dog | 3 mg/kg | Oral | 2 | 1100 | 7000 | 78 | [9] |

| 1 mg/kg | IV | - | - | 3000 | - | [9] | |

| Rhesus Monkey | 1 mg/kg | Oral | 2 | 300 | 2000 | 100 | [9] |

| 0.5 mg/kg | IV | - | - | 1000 | - | [9] |

Experimental Protocols

In Vitro M1 Receptor Activity Assays

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells were stably transfected to express the human M1 muscarinic acetylcholine receptor. Cells were maintained in standard cell culture conditions.

Calcium Mobilization Assay: To determine the PAM and agonist activity of this compound, intracellular calcium mobilization was measured.

-

M1-CHO cells were plated in 96-well plates.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

For PAM activity, cells were pre-incubated with varying concentrations of this compound followed by the addition of a sub-maximal concentration of acetylcholine (ACh).

-

For agonist activity, cells were treated with varying concentrations of this compound in the absence of ACh.

-

Changes in fluorescence, indicating intracellular calcium levels, were measured using a fluorometric imaging plate reader.

-

EC50 values were calculated from the concentration-response curves.[7]

Inositol Phosphate (IP) Accumulation Assay: This assay measures the potentiation of the Gq-coupled M1 receptor signaling pathway.

-

Transfected CHO cells were incubated with myo-[³H]inositol to label cellular phosphoinositides.

-

Cells were then treated with varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.

-

The reaction was stopped, and the accumulated [³H]inositol phosphates were isolated by ion-exchange chromatography.

-

Radioactivity was quantified by liquid scintillation counting to determine the inflection point (IP) of potentiation.[9]

In Vivo Scopolamine-Induced Cognitive Deficit Models

Mouse Contextual Fear Conditioning: This hippocampus-dependent learning and memory task was used to assess the pro-cognitive effects of this compound.

-

Training Phase: Mice were placed in a novel conditioning chamber and received a mild foot shock.

-

Drug Administration: Prior to the training, mice were administered either vehicle, scopolamine (to induce amnesia), or scopolamine followed by this compound (3 mg/kg, intraperitoneally).

-

Testing Phase: 24 hours after training, mice were returned to the same chamber, and their freezing behavior (a measure of fear memory) was recorded.

-

A significant increase in freezing time in the this compound treated group compared to the scopolamine-only group indicated a reversal of the cognitive deficit.[9]

Rhesus Monkey Cognitive Task Battery: The effects of this compound on scopolamine-induced cognitive impairment were also assessed in non-human primates.

-

Task: Rhesus monkeys were trained on a delayed matching-to-sample task, a measure of short-term memory. In this task, the monkey is presented with a sample stimulus, and after a delay period, must choose the matching stimulus from a set of options.

-

Scopolamine Challenge: Scopolamine (e.g., 32 or 45 µg/kg, subcutaneously) was administered to induce a cognitive deficit, characterized by a decrease in the percentage of correct responses.

-

This compound Treatment: The ability of orally administered this compound to reverse the scopolamine-induced deficit was evaluated. The specific doses of this compound used in these preclinical monkey studies are not detailed in the available literature.[10]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as an M1 PAM.

Experimental Workflow for Scopolamine-Induced Deficit Model

Caption: General workflow for preclinical efficacy testing.

Conclusion

This compound is a well-characterized M1 selective positive allosteric modulator with demonstrated pro-cognitive effects in preclinical models of cholinergic dysfunction. Its favorable pharmacokinetic profile across multiple species supported its advancement into clinical trials. However, the lack of efficacy and the emergence of cholinergic side effects in a Phase II trial for Alzheimer's disease ultimately led to the discontinuation of its development for this indication. A critical unanswered question from its preclinical evaluation is the effect of this compound on the hallmark pathologies of Alzheimer's disease, namely amyloid-beta and tau. The absence of this data in the public domain represents a significant limitation in fully understanding the therapeutic potential of this compound in a disease-modifying context. The preclinical story of this compound underscores the complexity of translating promising mechanisms of action into clinically effective treatments for Alzheimer's disease and highlights the potential challenges of M1 receptor modulation, particularly with molecules possessing intrinsic agonist activity.

References

- 1. Scopolamine alters rhesus monkey performance on a novel neuropsychological test battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of vinconate on scopolamine-induced memory impairment in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-7622: A Technical Guide to its Modulation of Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-7622 is a highly selective, orally active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed by Merck, it was investigated as a potential therapeutic for the cognitive deficits associated with Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cholinergic signaling, drawing upon key preclinical and clinical data. The document details the quantitative pharmacology of this compound, outlines the experimental protocols used in its evaluation, and visualizes the relevant biological pathways and experimental workflows. While showing promise in preclinical models, this compound ultimately failed to demonstrate efficacy in improving cognition in a Phase II clinical trial for Alzheimer's disease, which was terminated for futility.[1][2] The compound was associated with an increase in cholinergically related adverse events.[1][2][3][4]

Introduction to Cholinergic Signaling and the M1 Receptor

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in cognitive functions such as memory and learning.[5] Cholinergic signaling is mediated through two types of receptors: nicotinic and muscarinic receptors.[5] The muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[5] The M1 receptor is highly expressed in brain regions critical for cognition, including the hippocampus and cortex.[5] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in cognitive function, making the M1 receptor an attractive therapeutic target.[3][5]

Previous attempts to activate the M1 receptor with orthosteric agonists were often limited by a lack of subtype selectivity, leading to adverse effects mediated by other muscarinic receptor subtypes.[5] Positive allosteric modulators (PAMs) like this compound offer a more selective approach by binding to a distinct site on the receptor and enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor.[5]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the M1 muscarinic receptor.[5][6][7] This means it binds to a site on the M1 receptor that is different from the acetylcholine binding site (the orthosteric site). By doing so, it enhances the receptor's response to acetylcholine.[1] This potentiation of the M1 receptor's signaling cascade is thought to be the basis for its potential cognitive-enhancing effects. Notably, this compound displays high selectivity for the M1 receptor subtype, with no significant activity at M2, M3, or M4 receptors.[1] Some studies have indicated that this compound also possesses intrinsic agonist activity, meaning it can activate the M1 receptor to some extent even in the absence of acetylcholine.[3][4][8] This "ago-PAM" characteristic has been suggested to contribute to both its potential efficacy and its observed adverse effects.[4][8]

Below is a diagram illustrating the mechanism of action of this compound at the M1 muscarinic receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/Cell Line | Value | Reference |

| M1 Potentiation (IP) | Rat | 14 nM | [5] |

| Mouse | 6.7 nM | [5] | |

| Dog | 1.4 nM | [5] | |

| Rhesus Monkey | 3.8 nM | [5] | |

| ACh-induced Calcium Flux (EC50) | Human M1-CHO cells | 21 nM | [9] |

| Agonist Activity (EC50) | Rat M1-CHO cells | 2930 nM (without ACh) | [8][9] |

| PAM Activity (EC50) | Rat M1-CHO cells | 16 nM (with ACh) | [8][9] |

| Selectivity | M2, M3, M4 receptors | No potentiation or agonism observed | [5] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | IV | 2 | 1.3 | - | [5] |

| PO | 10 | - | Good | [5] | |

| Dog | IV | 1 | 8.7 | - | [5] |

| PO | 3 | - | Good | [5] | |

| Rhesus Monkey | IV | 0.5 | 3.1 | - | [5] |

| PO | 1 | - | Good | [5] |

Table 3: Clinical Trial Data (Phase II, Adjunctive Therapy in Alzheimer's Disease)

| Endpoint | This compound (45 mg) | Placebo | P-value | Reference |

| Change in ADAS-Cog11 at 12 weeks | 0.18 | - | .762 | [1] |

| Change in ADCS-ADL at 24 weeks | 0.06 | - | - | [1] |

| Discontinuation due to Adverse Events | 16% | 6% | - | [1][2] |

| Cholinergic Adverse Events | 21% | 8% | - | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the agonist and positive allosteric modulator activity of a compound on the M1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.[8]

-

Protocol:

-

Cells are plated in 96-well or 384-well plates and cultured to confluence.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

For PAM activity assessment, cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 1.5 minutes).[10][11]

-

An EC20 concentration of acetylcholine (a submaximal concentration that elicits 20% of the maximum response) is then added to the wells.[10][11]

-

For agonist activity assessment, varying concentrations of this compound are added to the cells in the absence of acetylcholine.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10][11]

-

The data is normalized to the maximal response induced by a saturating concentration of acetylcholine to determine EC50 values for both agonist and PAM activities.[10][11]

-

Below is a diagram illustrating the workflow for the calcium mobilization assay.

Mouse Contextual Fear Conditioning (CFC) Assay

This in vivo assay assesses hippocampal-dependent learning and memory.

-

Animals: Mice.

-

Protocol:

-

Training Phase: Mice are placed in a novel conditioning chamber and receive a mild foot shock paired with an auditory cue.

-

Drug Administration: this compound is administered to the mice, often in conjunction with a cholinergic antagonist like scopolamine (B1681570) to induce a cognitive deficit.[5]

-

Testing Phase: 24 hours after training, the mice are returned to the same chamber (context) without the foot shock.

-

Measurement: The primary measure is "freezing" behavior, a natural fear response in rodents. An increase in freezing time in the drug-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.[5]

-

Quantitative Electroencephalography (qEEG)

qEEG is used to measure the electrical activity of the brain and can be used to assess the central nervous system effects of a drug.

-

Subjects: Rhesus macaques or human volunteers.[12]

-

Protocol:

-

Electrodes are placed on the scalp to record brain electrical activity.

-

Baseline EEG recordings are taken before drug administration.

-

This compound is administered, and EEG is recorded for several hours.

-

The EEG data is subjected to quantitative analysis to determine changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[1][12]

-

Changes in specific frequency bands can indicate effects on alertness, cognition, and other brain states.[1]

-

Signaling Pathways and Logical Relationships

The development and evaluation of this compound followed a logical progression from preclinical in vitro and in vivo studies to clinical trials in humans. The following diagram illustrates this logical relationship.

Conclusion

This compound is a well-characterized M1 positive allosteric modulator that demonstrated promising preclinical activity.[5][12] Its high selectivity for the M1 receptor represented a significant advancement in the effort to target cholinergic deficits in diseases like Alzheimer's. However, the translation from preclinical models to clinical efficacy proved unsuccessful. The Phase II clinical trial of this compound as an adjunctive therapy in Alzheimer's disease was terminated due to a lack of improvement in cognition and an increase in cholinergic side effects.[1][2] The findings from the this compound program provide valuable insights for the future development of M1-targeting therapeutics, highlighting the challenges of translating preclinical cognitive enhancement to clinical benefit and the potential for on-target adverse effects even with highly selective modulators. The intrinsic agonist activity of this compound may have contributed to its adverse effect profile and lack of efficacy, suggesting that "pure" PAMs without such activity might be a more viable strategy for future drug development.[3][4][8]

References

- 1. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized, controlled, proof-of-concept trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MK-7622: A Selective M1 Positive Allosteric Modulator and its Role in Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial information suggested that MK-7622 is a positive allosteric modulator (PAM) of the M4 muscarinic receptor. However, a comprehensive review of the scientific literature indicates that this compound is, in fact, a selective M1 muscarinic receptor PAM. This guide will accurately reflect the established mechanism of action of this compound as an M1 PAM and its effects on neuronal excitability.

Executive Summary

This compound is a potent, selective, and orally bioavailable positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] It was developed as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease.[2][3] The rationale behind its development lies in the well-documented degeneration of cholinergic neurons in the basal forebrain of Alzheimer's patients, which is linked to cognitive decline.[3] By selectively potentiating the action of the endogenous neurotransmitter acetylcholine at M1 receptors, which are highly expressed in brain regions critical for memory and cognition like the hippocampus and cortex, this compound was hypothesized to enhance cognitive function.[3] Preclinical studies demonstrated its ability to reverse cognitive deficits in animal models.[1] However, a Phase II clinical trial in patients with mild-to-moderate Alzheimer's disease was terminated for futility, as this compound did not show improvement in cognition or function and was associated with a higher incidence of cholinergic-related adverse events compared to placebo.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Mechanism of Action: M1 Receptor Positive Allosteric Modulation

This compound functions as a positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor.[2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (acetylcholine), PAMs bind to a distinct, allosteric site.[7] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.[7] Consequently, this compound potentiates the physiological signaling of acetylcholine at M1 receptors, but has minimal intrinsic agonist activity in the absence of acetylcholine.[5] This mechanism was thought to offer a more nuanced and potentially safer therapeutic approach compared to direct M1 agonists, which have been associated with significant cholinergic side effects.[5]

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These signaling events ultimately lead to the modulation of neuronal excitability, synaptic plasticity, and other cellular processes crucial for learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Species | Parameter | Value | Reference |

| ACh-induced Calcium Flux | CHO | Human | EC50 | 21 nM | [1] |

| Calcium Flux (with ACh) | CHO | Rat | PAM EC50 | 16 nM | [1] |

| Calcium Flux (without ACh) | CHO | Rat | EC50 | 2930 nM | [1] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Species | Endpoint | Dose | Outcome | Reference |

| Contextual Fear Conditioning | Mouse | Reversal of Scopolamine-induced Deficit | 3 mg/kg (i.p.) | Significant reversal | [10] |

| Object Retrieval Detour Task | Rhesus Macaque | Attenuation of Scopolamine-induced Impairment | 0.3 and 1.0 mg/kg (p.o.) | Significant attenuation | [1] |

| Quantitative Electroencephalography (qEEG) | Rhesus Macaque | Spectral Power Changes | 0.1 - 1.0 mg/kg (p.o.) | Reduced theta, alpha, and sigma power | [1] |

Table 3: Clinical Trial Outcomes for this compound (NCT01852110)

| Endpoint | Timepoint | Treatment Group (45 mg this compound) | Placebo Group | Group Difference (95% CI) | Outcome | Reference |

| Mean Change from Baseline in ADAS-Cog11 | 12 Weeks | N/A | N/A | 0.18 (-1.0 to 1.3) | No significant improvement | [4][5][6] |

| Mean Change from Baseline in ADCS-ADL | 24 Weeks | N/A | N/A | 0.06 (-2.4 to 2.5) | No significant improvement | [4][5][6] |

| Discontinuation due to Adverse Events | 24 Weeks | 16% | 6% | N/A | Higher discontinuation rate with this compound | [4][5][6] |

| Cholinergically Related Adverse Events | 24 Weeks | 21% | 8% | N/A | Higher incidence with this compound | [4][5][6] |

Experimental Protocols

In Vitro Calcium Flux Assay

This assay is used to determine the potency of this compound in modulating M1 receptor activity by measuring changes in intracellular calcium concentration.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Indo-1 AM. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell.[11]

-

Assay Procedure:

-

Cells are plated in a multi-well plate and incubated until confluent.

-

The cell culture medium is removed, and the cells are washed with a buffer.

-

The cells are then incubated with the calcium-sensitive dye in the dark at 37°C.

-

After incubation, the cells are washed to remove any extracellular dye.

-

A baseline fluorescence reading is taken.

-

This compound is added to the wells at various concentrations, either alone or in the presence of a fixed concentration of acetylcholine (e.g., EC20).

-

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

-

-

Data Analysis: The change in fluorescence is used to calculate the EC50 (for agonist activity) or PAM EC50 (for potentiation of acetylcholine's effect).

Contextual Fear Conditioning in Mice

This behavioral paradigm assesses hippocampus-dependent learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock. The chamber is placed in a sound-attenuating cubicle.

-

Procedure:

-

Training (Day 1): A mouse is placed in the conditioning chamber and allowed to explore for a baseline period. It then receives one or more mild foot shocks (unconditioned stimulus, US) paired with the context of the chamber (conditioned stimulus, CS).[12][13]

-

Context Test (Day 2): The mouse is returned to the same chamber, and the amount of time it spends "freezing" (a species-specific fear response characterized by the absence of all movement except for respiration) is measured.[13]

-

-

Drug Administration: In the study with this compound, mice were pre-treated with scopolamine (B1681570) to induce a cognitive deficit, followed by administration of this compound or vehicle before the training session.[10]

-

Data Analysis: The percentage of time spent freezing during the context test is used as a measure of fear memory. A significant reduction in freezing in the this compound treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

Object Retrieval Detour Task in Rhesus Macaques

This task assesses cognitive functions such as inhibitory control and behavioral flexibility.

-

Apparatus: A transparent box, open on one side, is baited with a food reward and attached to a tray.[14]

-

Procedure: The monkey must retrieve the reward by reaching into the open side of the box, inhibiting the prepotent response of reaching directly for the visible reward through the transparent wall.[14] The difficulty of the task can be manipulated by changing the orientation of the opening and the position of the reward.[14]

-

Drug Administration: In the study with this compound, monkeys were treated with scopolamine to induce a cognitive impairment, followed by oral administration of this compound or placebo.[1]

-